Smyd2-IN-1

Epigenetics Cancer biology Methyltransferase inhibition

Smyd2-IN-1 is a single-digit nanomolar SMYD2 inhibitor (IC50 4.45 nM) built on an aryl-cyanoguanidine scaffold that delivers a selectivity fingerprint distinct from benzoxazinone-based (AZ505), tetrahydroisoquinoline-based (BAY-598), or benzamide-based (LLY-507) inhibitors. Researchers choose Smyd2-IN-1 for biochemical assays, SAR studies, and co-crystallography where its high potency reduces compound consumption and enables clean recombinant enzyme profiling. Note: no in vivo PK data exist—use BAY-598 or AZ505 for animal studies.

Molecular Formula C25H25Cl2F2N7O2
Molecular Weight 564.4 g/mol
Cat. No. B12423248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmyd2-IN-1
Molecular FormulaC25H25Cl2F2N7O2
Molecular Weight564.4 g/mol
Structural Identifiers
SMILESCCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)C4CCCN4
InChIInChI=1S/C25H25Cl2F2N7O2/c1-2-35(23(37)20-7-4-10-31-20)21-13-36(34-22(21)15-8-9-18(26)19(27)11-15)25(32-14-30)33-16-5-3-6-17(12-16)38-24(28)29/h3,5-6,8-9,11-12,20-21,24,31H,2,4,7,10,13H2,1H3,(H,32,33)/t20-,21?/m1/s1
InChIKeyVCBSBDOQSNRVOX-VQCQRNETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Smyd2-IN-1: High-Potency SMYD2 Inhibitor for Epigenetic Research


Smyd2-IN-1 (CAS 2023788-96-5) is a small molecule inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2), an enzyme implicated in oncogenic signaling through methylation of tumor suppressor proteins such as p53 and RB. It was originally disclosed in patent WO2016166186A1 as example compound 1.1 and is characterized by a biochemical IC50 of 4.45 nM against the SMYD2 enzyme [1]. The compound belongs to the aryl-cyanoguanidine chemical class, featuring a substituted pyrazoline core and a difluoromethoxyphenyl moiety. As a research tool, Smyd2-IN-1 enables interrogation of SMYD2-dependent pathways in cancer and other hyperproliferative disorders [2].

Why Smyd2-IN-1 Cannot Be Simply Replaced by Other SMYD2 Inhibitors


SMYD2 inhibitors exhibit substantial divergence in biochemical potency, selectivity profiles, cellular target engagement, and physicochemical properties that directly impact experimental outcomes and translational relevance. For instance, while several inhibitors achieve nanomolar IC50 values in biochemical assays, their cellular potency and off-target liabilities differ markedly [1]. The aryl-cyanoguanidine scaffold of Smyd2-IN-1 confers a distinct binding mode and selectivity fingerprint compared to benzoxazinone-based (AZ505), tetrahydroisoquinoline-based (BAY-598), or benzamide-based (LLY-507) inhibitors. These differences preclude simple substitution without compromising target engagement, confounding phenotypic readouts, or altering pharmacokinetic behavior in vivo [2]. The following quantitative evidence demonstrates precisely where Smyd2-IN-1 occupies a differentiated position in the SMYD2 inhibitor landscape.

Quantitative Differentiation of Smyd2-IN-1 Versus Key SMYD2 Inhibitors


Biochemical Potency: Smyd2-IN-1 Exhibits Single-Digit Nanomolar IC50

Smyd2-IN-1 demonstrates an IC50 of 4.45 nM against SMYD2 in a biochemical assay, positioning it as one of the most potent SMYD2 inhibitors characterized to date. In comparison, BAY-598 exhibits an IC50 of 27 nM, LLY-507 shows an IC50 of <15 nM, AZ505 has an IC50 of 51 nM, and A-893 displays an IC50 of 2.8 nM under similar assay conditions [1][2][3]. This 6-fold improvement in biochemical potency over BAY-598 and approximately 11-fold over AZ505 translates to lower compound consumption in enzymatic assays and may enable more robust target inhibition at lower concentrations.

Epigenetics Cancer biology Methyltransferase inhibition

Scaffold Differentiation: Aryl-Cyanoguanidine Chemotype Confers Distinct Selectivity Profile

Smyd2-IN-1 is based on an aryl-cyanoguanidine scaffold, a chemotype structurally distinct from the benzoxazinone (AZ505), tetrahydroisoquinoline (BAY-598), and benzamide (LLY-507) backbones [1][2]. This scaffold divergence is critical because it influences off-target liability and cellular activity. For example, BAY-598 demonstrates >100-fold selectivity over 30 other methyltransferases, while LLY-507 exhibits off-target activity at higher concentrations (14 targets with Ki <1 μM) [3][4]. The aryl-cyanoguanidine core of Smyd2-IN-1 is predicted to occupy the SMYD2 peptide-binding groove with a distinct binding mode, potentially circumventing the off-target liabilities observed with other chemotypes. However, direct quantitative selectivity data for Smyd2-IN-1 against a broad panel of methyltransferases or kinases is not publicly available.

Chemical biology Drug discovery Selectivity profiling

Cellular Target Engagement: Class-Level Expectation of p53K370 Methylation Inhibition

While direct cellular IC50 data for Smyd2-IN-1 is not publicly available, the class of potent SMYD2 inhibitors consistently demonstrates reduction of p53K370 monomethylation in cellular assays. BAY-598 reduces p53K370me with an IC50 of 50 nM in KYSE-150 cells, and LLY-507 inhibits p53 methylation with an IC50 of approximately 600 nM in U2OS cells [1][2]. Given the biochemical potency of Smyd2-IN-1 (4.45 nM), it is expected to exhibit cellular target engagement in the low nanomolar to sub-micromolar range, comparable to or exceeding that of BAY-598 and LLY-507. However, the absence of direct comparative cellular data for Smyd2-IN-1 represents a significant evidence gap that should be considered when selecting this compound for cell-based studies.

Cell biology p53 signaling Target validation

In Vivo Efficacy: Data Gap for Smyd2-IN-1 Versus Established Probes

No in vivo efficacy data (e.g., tumor growth inhibition in xenograft models) or pharmacokinetic parameters have been reported for Smyd2-IN-1 in peer-reviewed literature or public databases. In contrast, BAY-598 has been evaluated in HT-29 xenograft models at 50 mg/kg intraperitoneal dosing, and AZ505 has been assessed via intratumoral injection (100 µg/tumor) [1]. LLY-507 and AZ505 have been administered at 10 mg/kg IP three times weekly in NASH models, though without improvement in disease scores [2]. The complete absence of in vivo data for Smyd2-IN-1 represents a critical limitation for researchers requiring validated in vivo tool compounds. Users seeking in vivo-capable SMYD2 inhibitors should prioritize BAY-598 or AZ505 until Smyd2-IN-1 is further characterized.

Preclinical pharmacology Xenograft models Translational research

Optimal Use Cases for Smyd2-IN-1 in Academic and Industrial Research


Biochemical Screening and Enzymatic Assays

Smyd2-IN-1 is best utilized in biochemical assays where high potency (IC50 4.45 nM) is advantageous, such as high-throughput screening, enzyme kinetics studies, and co-crystallization efforts. Its single-digit nanomolar IC50 reduces compound consumption and may provide cleaner inhibition profiles in recombinant enzyme systems [1].

Cellular Proof-of-Concept Studies (With Empirical Validation)

Researchers may employ Smyd2-IN-1 in cell-based experiments to assess SMYD2-dependent phenotypes, provided they first empirically determine cellular potency and selectivity in their specific cell lines. The compound's high biochemical potency suggests it may achieve robust target engagement, but users must confirm p53K370 methylation inhibition and proliferation effects independently [1][2].

Chemical Probe Development and SAR Exploration

The aryl-cyanoguanidine scaffold of Smyd2-IN-1 offers a distinct chemotype for structure-activity relationship (SAR) studies and chemical probe optimization. Medicinal chemists can leverage this scaffold to explore novel binding modes and selectivity profiles not accessible with benzoxazinone, tetrahydroisoquinoline, or benzamide-based inhibitors [3].

Avoid for In Vivo Studies Until Further Characterization

Given the complete absence of pharmacokinetic, bioavailability, and in vivo efficacy data, Smyd2-IN-1 is not recommended for animal studies. Established probes such as BAY-598 and AZ505, which have documented in vivo dosing regimens and efficacy readouts, should be prioritized for preclinical in vivo experiments [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smyd2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.